N-(3-Cyanophenyl)azetidine-1-carboxamide
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Overview
Description
N-(3-Cyanophenyl)azetidine-1-carboxamide is a chemical compound with the molecular formula C₁₁H₁₁N₃O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing azetidines, including N-(3-Cyanophenyl)azetidine-1-carboxamide, is the aza Paternò–Büchi reaction. This photochemical [2 + 2] cycloaddition reaction involves an imine and an alkene component reacting under photochemical conditions to form an azetidine . This method is highly regio- and stereoselective, making it a preferred route for synthesizing functionalized azetidines.
Industrial Production Methods
Industrial production methods for this compound typically involve nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods require prefunctionalized starting materials and often involve multistep sequences.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanophenyl)azetidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce N-(3-Cyanophenyl)azetidine-1-carboxylic acid, while reduction reactions may yield N-(3-Cyanophenyl)azetidine-1-methanol.
Scientific Research Applications
N-(3-Cyanophenyl)azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis due to its unique four-membered ring structure.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-Cyanophenyl)azetidine-1-carboxamide involves its interaction with molecular targets such as STAT3. It inhibits the phosphorylation and DNA-binding activity of STAT3, which is involved in cell growth, differentiation, inflammation, and immune responses . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives such as:
- N-(3-Cyanophenyl)azetidine-2-carboxamide
- N-(4-Cyanophenyl)azetidine-1-carboxamide
- N-(3-Cyanophenyl)azetidine-1-carboxylic acid
Uniqueness
N-(3-Cyanophenyl)azetidine-1-carboxamide is unique due to its specific substitution pattern on the azetidine ring, which can influence its chemical reactivity and biological activity. Its ability to inhibit STAT3 with high affinity and specificity makes it a promising candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
918813-23-7 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(3-cyanophenyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C11H11N3O/c12-8-9-3-1-4-10(7-9)13-11(15)14-5-2-6-14/h1,3-4,7H,2,5-6H2,(H,13,15) |
InChI Key |
NWVBDPFLKBMVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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